4-(3-Trifluoromethylanilino)pyrimidine-5-carboxylic acid
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Overview
Description
4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction typically requires specific conditions such as the presence of a base to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the phenyl or pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific proteins or enzymes, making it a valuable tool for biochemical studies .
Medicine
In medicinal chemistry, 4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. The trifluoromethyl group can improve the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices .
Mechanism of Action
The mechanism of action of 4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-trifluoromethylpyrimidine-5-carboxylic acid: This compound shares a similar pyrimidine core with a trifluoromethyl group but differs in the position of the amino group.
N-{3-[(4-{[3-(Trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide: This compound features a similar trifluoromethylphenyl group but has additional functional groups and a different overall structure.
Uniqueness
4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of both the trifluoromethyl group and the carboxylic acid group provides distinct chemical and biological properties that can be leveraged for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research and industrial applications further highlight its uniqueness.
Properties
CAS No. |
6454-66-6 |
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Molecular Formula |
C12H8F3N3O2 |
Molecular Weight |
283.21 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)7-2-1-3-8(4-7)18-10-9(11(19)20)5-16-6-17-10/h1-6H,(H,19,20)(H,16,17,18) |
InChI Key |
SPUINZMFNWDZEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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